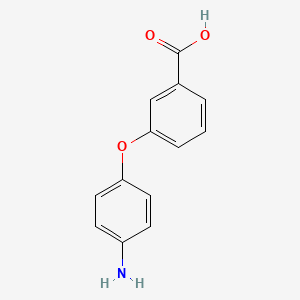
Acide 3-(4-aminophénoxy)benzoïque
Vue d'ensemble
Description
3-(4-Aminophenoxy)benzoic acid is an organic compound with the molecular formula C13H11NO3 It is characterized by the presence of an aminophenoxy group attached to a benzoic acid moiety
Applications De Recherche Scientifique
3-(4-Aminophenoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other materials with specific functional properties.
Analyse Biochimique
Biochemical Properties
3-(4-Aminophenoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), which catalyzes the methylation of benzoic acid to produce methylbenzoate . This interaction is crucial for the biosynthesis of volatile esters in plants. Additionally, 3-(4-Aminophenoxy)benzoic acid can participate in oxidation-reduction reactions at the benzylic position, involving free radical intermediates .
Cellular Effects
3-(4-Aminophenoxy)benzoic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in the antioxidant defense system, such as glutathione peroxidase and superoxide dismutase . These enzymes play a critical role in maintaining cellular redox balance and protecting cells from oxidative stress.
Molecular Mechanism
The molecular mechanism of 3-(4-Aminophenoxy)benzoic acid involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound can bind to specific sites on enzymes, altering their conformation and activity. For example, it can inhibit the activity of certain oxidases by binding to their active sites, thereby preventing the oxidation of substrates . Additionally, 3-(4-Aminophenoxy)benzoic acid can influence gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Aminophenoxy)benzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Aminophenoxy)benzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of 3-(4-Aminophenoxy)benzoic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance nutrient digestion and improve antioxidant capacity in young pigs . At high doses, it can exhibit toxic effects, such as reduced feed intake and impaired growth. The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
3-(4-Aminophenoxy)benzoic acid is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways. These pathways are responsible for the biosynthesis of various phenolic compounds, including benzoic acid derivatives . The compound interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS), which are key players in these pathways. These interactions can influence metabolic flux and the levels of metabolites produced.
Transport and Distribution
The transport and distribution of 3-(4-Aminophenoxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving transporter proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-(4-Aminophenoxy)benzoic acid is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the cytosol, mitochondria, or endoplasmic reticulum . Its activity and function can be influenced by its localization, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenoxy)benzoic acid typically involves the reaction of 4-aminophenol with 3-bromobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 4-aminophenol attacks the bromine-substituted benzoic acid, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 3-(4-Aminophenoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: 3-(4-Aminophenoxy)benzoic acid can undergo oxidation reactions, where the amino group is converted to a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The aromatic ring of 3-(4-Aminophenoxy)benzoic acid can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Nitro derivatives of 3-(4-Aminophenoxy)benzoic acid.
Reduction: Amines or alcohols derived from the reduction of the nitro or carbonyl groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Mécanisme D'action
The mechanism of action of 3-(4-Aminophenoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminophenoxy group can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
- 4-(4-Aminophenoxy)benzoic acid
- 3,5-Bis(4-aminophenoxy)benzoic acid
Comparison: 3-(4-Aminophenoxy)benzoic acid is unique due to the specific positioning of the aminophenoxy group on the benzoic acid ring. This positioning can influence its reactivity and interaction with other molecules. Compared to 4-(4-Aminophenoxy)benzoic acid, the 3-position substitution may result in different steric and electronic effects, leading to variations in chemical behavior and applications.
Propriétés
IUPAC Name |
3-(4-aminophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKOFLSRJZCPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(4-Aminophenoxy)benzoic acid in polymer synthesis, and how does its concentration affect the properties of the resulting copolymer?
A1: 3-(4-Aminophenoxy)benzoic acid acts as an AB monomer in the synthesis of hyperbranched aromatic polyamide copolymers [, ]. This means it possesses both amine (-NH2) and carboxylic acid (-COOH) functional groups, allowing it to react and form amide linkages, creating a branched polymer structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


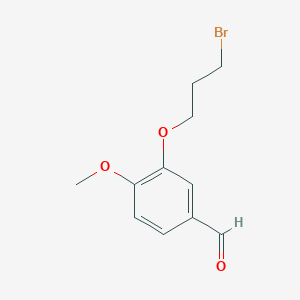


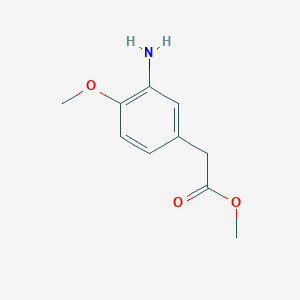


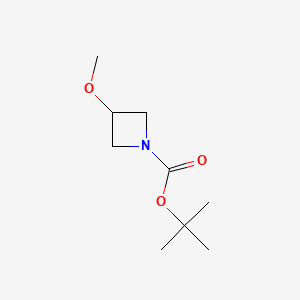


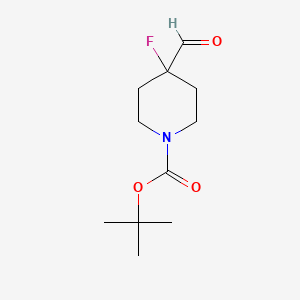


![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)
![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)
